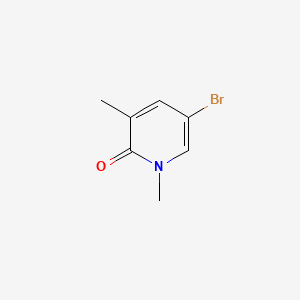

5-Bromo-1,3-dimethyl-2-pyridone

描述

Significance of 2-Pyridone Scaffolds in Chemical Research

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. nih.gov These activities include antimicrobial, antiviral, anti-inflammatory, and antitumor properties. nih.govsigmaaldrich.com The versatility of the 2-pyridone core stems from its ability to act as a bioisostere for other chemical groups and its capacity to participate in various chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. mdpi.com

The significance of the 2-pyridone scaffold is underscored by its presence in a number of FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. sigmaaldrich.com The ability to readily modify the pyridone ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Role of Brominated Pyridone Derivatives in Organic Synthesis

The introduction of a bromine atom onto the pyridone ring, as seen in 5-Bromo-1,3-dimethyl-2-pyridone, is a strategic move in organic synthesis. Brominated pyridones are key intermediates that open up a plethora of synthetic possibilities. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, and Buchwald-Hartwig reactions. mdpi.comresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. mdpi.comresearchgate.net

The reactivity of the bromine atom allows for its replacement with a wide range of other functional groups, providing access to a diverse library of pyridone derivatives. This functionalization is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modifications of a lead compound are made to optimize its biological activity. mdpi.com

Research Trajectories for this compound

Research involving this compound is primarily focused on its utility as a synthetic intermediate. Its chemical reactivity allows it to be a starting point for the synthesis of a variety of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Detailed Research Findings:

While extensive, large-scale studies specifically on this compound are not widely published, its role as a precursor is evident in the broader context of pyridone chemistry. For instance, the bromine atom at the 5-position can undergo nucleophilic substitution reactions, allowing for the introduction of various functionalities.

Antifungal and Anticancer Potential: Some studies on pyridone derivatives have indicated potential biological activities. For example, derivatives of similar brominated pyridones have been investigated for their antifungal and anticancer effects. While direct studies on this compound are limited in this public domain, its structural similarity to other biologically active pyridones suggests it is a candidate for similar investigations.

Precursor to Kinase Inhibitors: The 2-pyridone scaffold is a known component of some kinase inhibitors. acs.orgnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. acs.orged.ac.uk The ability to functionalize this compound through its bromine atom makes it a valuable precursor for the synthesis of novel kinase inhibitors. Researchers can utilize this compound to build molecules that can be tested for their ability to inhibit specific kinases.

Materials Science Applications: The electronic properties of pyridone-containing molecules make them of interest in materials science. By incorporating this compound into larger polymeric or molecular structures, researchers can explore the development of new materials with specific optical or electronic properties.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 51417-13-1 | echemi.com |

| Molecular Formula | C₇H₈BrNO | echemi.com |

| Molecular Weight | 202.05 g/mol | |

| Melting Point | 105-106 °C | |

| Appearance | Solid | fishersci.at |

| IUPAC Name | 5-bromo-1,3-dimethylpyridin-2-one |

Interactive Data Table: Synthetic Reactions of this compound

| Reaction Type | Description | Reagents and Conditions | Potential Products | Reference |

| Substitution | The bromine atom at the 5-position can be replaced by various nucleophiles. | Amines, thiols, alkoxides in a suitable solvent. | 5-amino, 5-thio, or 5-alkoxy-1,3-dimethyl-2-pyridone derivatives. | |

| Addition | The pyridone ring can undergo addition reactions with electrophiles. | Alkyl halides, acyl chlorides in the presence of a base. | N- or C-alkylated/acylated pyridone derivatives. | |

| Condensation | Reaction with carbonyl compounds to form new heterocyclic structures. | Aldehydes or ketones, often with an acid or base catalyst. | Fused heterocyclic systems. | |

| Cross-Coupling | Palladium-catalyzed reactions to form new C-C or C-N bonds. | Boronic acids (Suzuki), amines (Buchwald-Hartwig) with a palladium catalyst and base. | Arylated or aminated pyridone derivatives. | mdpi.comresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,3-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHHXNZKBMALIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51417-13-1 | |

| Record name | 5-BROMO-1,3-DIMETHYLPYRIDIN-2(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 5 Bromo 1,3 Dimethyl 2 Pyridone

Halogen-Mediated Reactivity at the 5-Position

The bromine atom at the 5-position of the 5-Bromo-1,3-dimethyl-2-pyridone ring is the primary site of its chemical reactivity. This reactivity stems from the carbon-bromine bond, which can be cleaved under various conditions to allow for the introduction of new functional groups. The electron-withdrawing nature of the pyridone ring further influences the reactivity at this position.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 5-position of this compound can be displaced by various nucleophiles. These substitution reactions provide a direct method for introducing a range of functional groups onto the pyridone core. For instance, the bromine can be replaced by amines or thiols under suitable reaction conditions, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound serves as an effective substrate in several of these transformations, with the bromine atom acting as a leaving group. These reactions typically involve a palladium catalyst and a suitable coupling partner, enabling the introduction of a wide array of substituents at the 5-position of the pyridone ring. nih.gov

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and a halide. libretexts.orgnih.gov In the case of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 5-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired products. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | Dioxane/H2O | 3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 |

| 2 | 4-Bromo-1H-imidazole | Phenylboronic acid | Pd(tBuBrettPhos)2 | K3PO4 | Dioxane/H2O | 4-Phenyl-1H-imidazole | 87 |

| 3 | 5-Bromo-1,2,3-triazine | 4-tert-Butylphenylboronic acid | Pd(dppf)Cl2 | Ag2CO3 | MeCN | 5-(4-tert-Butylphenyl)-1,2,3-triazine | 81 |

This table presents data from various sources and is for illustrative purposes. The specific reactivity of this compound may vary.

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrsc.org This reaction provides a versatile method for synthesizing N-aryl or N-heteroaryl compounds. For this compound, this transformation allows for the introduction of primary or secondary amines at the 5-position. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. nih.govnih.gov

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 4-Bromo-1H-imidazole | Aniline | Pd/tBuBrettPhos | NaOtBu | Toluene | N-Phenyl-1H-imidazol-4-amine | 85 |

| 2 | 5-Bromo-1,3-dialkyluracil | Various amines | Pd(OAc)2/Xantphos | Cs2CO3 | Dioxane | 5-Amino-1,3-dialkyluracils | Good |

| 3 | 3-Bromoindazole | Various amines | Pd2(dba)3/XPhos | K3PO4 | Toluene | 3-Aminoindazoles | 70-95 |

This table presents data from various sources and is for illustrative purposes. The specific reactivity of this compound may vary.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. In the context of this compound, the Sonogashira coupling enables the introduction of various alkynyl groups at the 5-position, leading to the formation of 5-alkynyl-1,3-dimethyl-2-pyridones. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. libretexts.orgnih.gov

Table 3: Examples of Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Product | Yield (%) |

| 1 | 5-Bromoindole | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | DMF | 5-(Phenylethynyl)indole | 75 |

| 2 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | THF/DMF | 7-(Phenylethynyl)-2,3-diphenylpyrido[2,3-b]pyrazine | 85 |

| 3 | 5-Bromo-2'-deoxyuridine | Fluorescent dye-alkyne | K2PdCl4 | - | NaOAc | H2O | Fluorescently labeled 2'-deoxyuridine | - |

This table presents data from various sources and is for illustrative purposes. The specific reactivity of this compound may vary.

The Ullmann coupling is a copper-catalyzed reaction that typically involves the coupling of two aryl halides to form a biaryl compound, or the coupling of an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications have made the Ullmann reaction more versatile. nih.gov For this compound, an Ullmann-type reaction could be employed to form a C-O, C-N, or C-S bond at the 5-position by reacting it with a suitable nucleophile in the presence of a copper catalyst. An effective copper-catalyzed coupling of 2-pyridones with aryl halides has been reported using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand. researchgate.net

Table 4: Examples of Ullmann-Type Coupling Reactions

| Entry | Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 2-Bromopyridine | 2-Pyridone | CuI | trans-N,N'-Dimethylcyclohexane-1,2-diamine | K2CO3 | Toluene | N-(2-Pyridyl)pyridin-2-one | - |

| 2 | 4-Iodotoluene | Pyrazole | CuI | L13/L27 | Cs2CO3 | DMF | 1-(p-Tolyl)pyrazole | Moderate-Good |

| 3 | Aryl Iodides | Guanidine nitrate | CuI | L31 | Cs2CO3 | DMF | N,N'-Diarylguanidines | 19-92 |

This table presents data from various sources and is for illustrative purposes. The specific reactivity of this compound may vary.

Oxidative Olefination and Arylation Mechanisms

Palladium-catalyzed oxidative C-H olefination and arylation provide a powerful tool for the functionalization of 2-pyridones. In the case of N-substituted 5-bromo-2-pyridones, these reactions offer a pathway to introduce new carbon-carbon bonds, with the bromo group serving as a useful handle for subsequent transformations.

The mechanism of palladium-catalyzed oxidative olefination typically involves the formation of a palladium(II) species which coordinates to the pyridone. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent migratory insertion of an olefin and β-hydride elimination yields the olefinated product and a palladium(0) species, which is then reoxidized to palladium(II) to complete the catalytic cycle.

A study on the palladium-catalyzed oxidative olefination of N-methyl-5-bromo-2-pyridone with tert-butyl acrylate (B77674) demonstrated that the reaction proceeds without cleavage of the C-Br bond, highlighting the potential for further functionalization. The use of silver acetate (B1210297) as an oxidant was found to be crucial for achieving high yields.

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product | Yield (%) |

| N-methyl-5-bromo-2-pyridone | tert-butyl acrylate | Pd(OAc)₂ | AgOAc | 4-tert-butoxycarbonylvinyl-5-bromo-1-methyl-2-pyridone | 69-81 |

Similarly, oxidative arylation can be achieved, though it is often more demanding in terms of steric and electronic factors. The general mechanism follows a similar pathway involving palladacycle formation, followed by reaction with an arylating agent.

Bromide-Copper Exchange Reactions

The bromine atom at the C5 position of this compound is susceptible to replacement through various transition metal-catalyzed cross-coupling reactions, with copper-catalyzed reactions, often referred to as Ullmann-type reactions, being of significant importance. These reactions allow for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst at elevated temperatures. The mechanism is thought to proceed through the formation of a copper(I)-nucleophile species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the coupled product. While traditional Ullmann reactions required harsh conditions, modern modifications with soluble copper catalysts and various ligands have made this transformation more versatile.

For this compound, these reactions provide access to a variety of derivatives:

C-O Coupling: Reaction with phenols or alkoxides in the presence of a copper catalyst can yield the corresponding 5-aryloxy or 5-alkoxy-1,3-dimethyl-2-pyridones.

C-N Coupling (Goldberg Reaction): Amines can be coupled with this compound to form 5-amino-1,3-dimethyl-2-pyridone derivatives.

C-S Coupling: Thiolates can also be used as nucleophiles to generate 5-thioether-substituted 2-pyridones.

These copper-catalyzed cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the C5 position.

Reactivity at Other Ring Positions (C3, C4, C6)

Beyond the reactivity at the C5 position, the C3, C4, and C6 positions of the this compound ring possess distinct electronic properties that allow for selective functionalization through various strategies.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic scaffolds. The 2-pyridone ring exhibits differential reactivity at its various C-H bonds, which can be exploited for selective transformations.

C3-Position: The C3 and C5 positions of the 2-pyridone ring are generally more electron-rich and thus more susceptible to electrophilic attack. While the C5 position is occupied by a bromine atom in the title compound, the C3-H bond can be a target for functionalization in related systems, often through radical-mediated or directed metalation pathways.

C4-Position: The C4 position is electronically more neutral or slightly electron-deficient. C-H functionalization at this position is less common but can be achieved, for instance, through rhodium-catalyzed C-H alkenylation of 3-carboxy-2-pyridones, where the carboxyl group acts as a traceless directing group.

C6-Position: The C6 position is the most electron-deficient site in the 2-pyridone ring, making it susceptible to nucleophilic attack. Selective C-H functionalization at this position often requires specific catalytic systems, such as Ni/Al cooperative catalysis for alkenylation with internal alkynes. Copper-mediated C6-selective dehydrogenative heteroarylation has also been reported using a directing group strategy.

The presence of the methyl group at C3 in this compound blocks this position for C-H functionalization, directing attention to the C4 and C6 positions for such transformations.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The conjugated diene system within the 2-pyridone ring allows it to participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reactions: 2-Pyridones can react with dienophiles to form isoquinuclidine derivatives. clockss.org The reactivity of the 2-pyridone as a diene is influenced by the substituents on the ring. Electron-withdrawing groups on the pyridone ring can facilitate the reaction. clockss.org In the case of this compound, the electron-withdrawing nature of the bromine atom is expected to influence the dienophilic character of the pyridone. For instance, the cycloaddition of 1-methyl-2(1H)-pyridones bearing an electron-withdrawing group with N-phenylmaleimide has been shown to proceed smoothly to afford endo-adducts. clockss.org

1,3-Dipolar Cycloadditions: The double bonds within the 2-pyridone ring can also act as dipolarophiles in reactions with 1,3-dipoles such as nitrile oxides or azomethine ylides. These reactions provide a route to novel five-membered heterocyclic rings fused to the pyridone core. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the 2-pyridone and the 1,3-dipole. The electron-deficient nature of the C5-C6 double bond, enhanced by the bromo substituent, would likely make it a reactive site for such cycloadditions.

| 2-Pyridone Derivative | Dipolarophile/Diene | Reaction Type | Product |

| 1-Methyl-2(1H)-pyridones with EWG | N-phenylmaleimide | Diels-Alder | Isoquinuclidines |

| General 2-pyridones | Nitrile Oxides | 1,3-Dipolar Cycloaddition | Fused Isoxazolines |

| General 2-pyridones | Azomethine Ylides | 1,3-Dipolar Cycloaddition | Fused Pyrrolidines |

Carbonyl Group Reactivity

The carbonyl group at the C2 position of this compound is an amide carbonyl and exhibits characteristic reactivity. It is less electrophilic than a ketone carbonyl due to the resonance delocalization of the nitrogen lone pair. However, it can still undergo reactions with strong nucleophiles and can be activated by protonation or coordination to a Lewis acid.

Nucleophilic Attack: The carbonyl carbon is susceptible to attack by strong nucleophiles such as organolithium or Grignard reagents. These reactions can lead to the formation of tetrahedral intermediates, which can then undergo further transformations. However, the amide nature of the carbonyl group makes it generally less reactive towards nucleophilic addition compared to aldehydes and ketones.

Electrophilic Attack on Oxygen: The carbonyl oxygen is a site of basicity and can be protonated by strong acids. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. Lewis acids can also coordinate to the carbonyl oxygen, leading to similar activation.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) or an alcohol, although this typically requires strong reducing agents and harsh conditions due to the stability of the aromatic pyridone system.

The reactivity of the carbonyl group is a key feature of the 2-pyridone scaffold and plays a role in many of its chemical transformations, including those where it acts as a directing group in C-H functionalization reactions.

Spectroscopic Characterization Techniques in 5 Bromo 1,3 Dimethyl 2 Pyridone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework of a molecule.

One-dimensional NMR provides foundational information about the chemical environment of the hydrogen and carbon atoms in 5-Bromo-1,3-dimethyl-2-pyridone.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methyl groups at the N1 and C3 positions would typically appear as singlets in the upfield region of the spectrum. The N-methyl group (N-CH₃) is generally found at a chemical shift of around 3.4-3.6 ppm, while the C-methyl group (C3-CH₃) would likely resonate at approximately 2.1-2.3 ppm. The two protons on the pyridone ring are expected to appear as distinct signals in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring and the bromine atom. The proton at the C4 position would likely appear as a singlet, while the proton at the C6 position would also be a singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C2) of the pyridone ring is the most deshielded, typically appearing around 160–170 ppm. The carbons attached to the bromine (C5) and nitrogen (C1 and C3) atoms also have characteristic chemical shifts. The remaining ring carbons (C4 and C6) and the two methyl carbons will resonate at higher field strengths. For instance, in a related compound, 5-bromo-2(1H)-pyridone, the carbon atoms of the ring show resonances across a wide range, which is typical for such heterocyclic systems. sigmaaldrich.com

Illustrative NMR Data for a Related Pyridone Structure To illustrate the type of data obtained, the following table presents ¹H and ¹³C NMR data for a synthesized brominated spirooxindole derivative containing a complex heterocyclic system. researchgate.net

| Technique | Observed Chemical Shifts (δ, ppm) |

| ¹H NMR | 7.68 (d, J=8.4 Hz, Ar-H), 7.55 (t, J=7.8 Hz, Ar-H), 7.42 (d, J=8.4 Hz, Ar-H), 7.14 (t, J=7.8 Hz, Ar-H), 6.94 (d, J=7.4 Hz, Ar-H) |

| ¹³C NMR | 176.12, 156.17, 156.06, 153.89, 152.08, 143.54, 134.04, 131.73, 127.36, 124.97, 123.74, 116.57, 113.12, 113.03, 110.74, 103.09, 46.52 |

Note: Data is for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione and serves as an example of data presentation. researchgate.net

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a correlation between the ring protons at the C4 and C6 positions if any long-range coupling exists, although in many pyridone systems such couplings are minimal or absent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). youtube.com It is invaluable for assigning carbon resonances. For example, it would definitively link the proton signal of the C4-H to the C4 carbon signal and the methyl proton signals to their respective methyl carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the N-methyl protons to the C2 and C6 carbons, and from the C3-methyl protons to the C2 and C4 carbons, confirming the substitution pattern on the pyridone ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is characteristic of lactam functionalities and typically appears in the range of 1650-1700 cm⁻¹. For example, a study of 5-bromo-2,3-dihydroxy pyridine (B92270) identified the C=O stretching mode at a strong 1680 cm⁻¹. mewaruniversity.org Other significant bands would include C-H stretching vibrations from the methyl groups and the aromatic ring just above 3000 cm⁻¹, and C-N and C-Br stretching vibrations at lower frequencies. mewaruniversity.org

Typical IR Absorption Bands for Brominated Pyridones

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic & Alkyl) | 3000 - 3150, 2850 - 3000 | Medium-Weak |

| C=O Stretch (Lactam) | 1650 - 1700 | Strong |

| C=C/C=N Stretch (Ring) | 1550 - 1650 | Medium-Strong |

| C-H Bend | 1350 - 1480 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Note: These are generalized ranges based on data for related compounds. mewaruniversity.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridone chromophores typically exhibit absorption maxima in the 250-300 nm range, which correspond to π→π* transitions within the aromatic system. The presence of the bromine atom and methyl groups can influence the exact position and intensity of these absorptions through inductive and mesomeric effects. Solvent polarity can also cause shifts in the absorption maxima, providing insights into solvent-solute interactions.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation pattern.

For this compound (C₇H₈BrNO), the molecular ion peak in an ESI-MS experiment would be expected at an m/z of approximately 216, corresponding to the protonated molecule [M+H]⁺. Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion region would show two peaks of nearly equal intensity separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, in the analysis of a different brominated heterocyclic compound, HRMS was used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. researchgate.net

X-ray Crystallography for Structural Elucidation

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the atoms in the crystal lattice, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Although specific crystallographic data for this compound is not detailed here, analysis of related structures demonstrates the power of this method. For instance, the analysis of a complex brominated organic molecule revealed a triclinic crystal system with a P-1 space group. researchgate.net Such an analysis for this compound would confirm the planarity of the pyridone ring and the precise spatial orientation of the bromo and dimethyl substituents.

Example of Crystallographic Data Presentation

| Parameter | Illustrative Value (from a related structure) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

Note: Data is for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione and serves as an example of data presentation. researchgate.net

Computational and Theoretical Studies of 5 Bromo 1,3 Dimethyl 2 Pyridone

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.ir Studies on various 2-pyridone derivatives have utilized DFT to optimize molecular geometries, calculate electronic properties, and predict reactivity. For instance, DFT calculations have been employed to study the tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms, consistently showing that the lactam form is more stable in both the solid and solution phases. nih.gov Furthermore, DFT has been used to analyze the structure-property relationships of synthesized 2-pyridone derivatives, providing insights into their potential as inhibitors for various biological targets. nih.gov

A study on 3-cyano-2(1H)-pyridones employed DFT calculations to complement experimental findings from single-crystal X-ray diffraction, helping to elucidate the stabilizing intermolecular interactions within the crystal lattice. nih.gov These calculations are crucial for understanding the solid-state behavior of these compounds.

Table 1: Representative DFT-Calculated Properties for a 2-Pyridone Derivative (Data for illustrative purposes based on general findings for similar compounds)

| Property | Calculated Value |

| Total Energy | Varies with derivative |

| Dipole Moment | ~4-6 D |

| N-H Bond Length | ~1.02 Å |

| C=O Bond Length | ~1.24 Å |

Note: The values in this table are representative and will vary depending on the specific 2-pyridone derivative and the level of theory used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra. rsc.org TD-DFT calculations have been performed on various 2-pyridone derivatives to predict their UV-Vis spectra and understand their electronic transitions. ijcce.ac.irnih.gov

For example, a study on the excited-state dihydrogen bonding of 2-pyridone clusters with organometallic compounds utilized TD-DFT to investigate the nature of the electronic transitions and the changes in intermolecular interactions upon excitation. nih.gov Another study on cycloplatinated complexes containing pyridine (B92270) ligands employed TD-DFT to analyze their photophysical properties for potential applications in organic light-emitting diodes (OLEDs). rsc.org

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a 2-Pyridone Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | ~300-320 | ~0.1-0.2 | HOMO -> LUMO (π -> π*) |

| S0 -> S2 | ~270-290 | ~0.05-0.1 | HOMO-1 -> LUMO |

Note: These values are illustrative and highly dependent on the specific molecule and computational parameters.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. masterorganicchemistry.com

For 2-pyridone derivatives, FMO analysis has been used to understand their electronic properties and potential for charge transfer. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors and acceptors, respectively. In many 2-pyridone systems, both the HOMO and LUMO are characterized by significant π-character distributed over the pyridone ring.

Table 3: Representative Frontier Molecular Orbital Energies for a 2-Pyridone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy values are for illustrative purposes and can vary significantly based on substituents and the computational method.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential.

For pyridine and its derivatives, MEP studies have shown that the region around the nitrogen atom is typically the most negative (electron-rich), making it susceptible to electrophilic attack or protonation. researchgate.net Conversely, the regions around the hydrogen atoms are generally positive (electron-poor). In 2-pyridone, the carbonyl oxygen introduces another highly negative region, which can participate in hydrogen bonding and other intermolecular interactions. mdpi.com

Theoretical prediction of vibrational spectra using methods like DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. cdnsciencepub.com Calculations can help in the assignment of vibrational modes to specific atomic motions within the molecule.

Studies on 2-pyridone and its isotopomers have involved detailed vibrational analysis to understand the effects of isotopic substitution on the vibrational frequencies. researchgate.netnih.gov The vibrational modes of the 2-pyridone ring, such as the C=O stretching, N-H bending, and various ring deformation modes, are of particular interest. Comparing the calculated spectra with experimental data allows for a more confident assignment of the observed spectral bands.

Table 4: Selected Calculated Vibrational Frequencies for 2-Pyridone

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3400 |

| C=O Stretch | ~1650 |

| C=C Stretch | ~1600 |

| N-H Bend | ~1500 |

Note: These are approximate frequencies and can be influenced by the computational method and the molecular environment.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time.

Molecular dynamics (MD) simulations have been employed to study the behavior of 2-pyridone derivatives in various environments. For example, MD simulations have been used to investigate the inhibition mechanism of 2-pyridone-based compounds against biological targets by simulating the protein-ligand complex over time. nih.gov These simulations can reveal key interactions and conformational changes that are crucial for binding.

Furthermore, MD simulations have been applied to study the properties of pyridinium-based ionic liquids, providing insights into their structure, dynamics, and potential for applications such as gas capture. researchgate.net In the context of materials science, MD simulations of crystalline pyridone have been used to understand and equilibrate its crystal structure. unimi.it For more complex systems, MD simulations have been used to explore the complexation of poly-pyridines with metal ions. These simulations offer a dynamic perspective that complements the static picture provided by quantum mechanical calculations.

Prediction of Molecular Geometry and Electronic Properties

The three-dimensional structure and electronic nature of a molecule are fundamental to its reactivity and interactions. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties with high accuracy.

Theoretical investigations on related heterocyclic compounds, such as other bromo-substituted molecules and 2-pyridone derivatives, demonstrate the utility of these methods. researchgate.netmdpi.com Methodologies like DFT, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), are used to perform geometry optimization. researchgate.net This process calculates the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

For 5-Bromo-1,3-dimethyl-2-pyridone, such calculations would reveal the precise geometry of the pyridone ring and its substituents. The electronic properties can also be elucidated. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. iucr.org A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the mapping of the electrostatic potential (ESP) onto the electron density surface can identify electron-rich and electron-deficient regions, indicating sites prone to electrophilic or nucleophilic attack. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data based on computational studies of structurally similar compounds.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.23 |

| C-Br | 1.90 |

| N-C(ring) | 1.37 |

| N-CH3 | 1.47 |

| C-C(ring) | 1.39 - 1.45 |

| **Bond Angles (°) ** | |

| O=C-N | 122 |

| C-C-Br | 119 |

| C-N-C | 118 |

| Electronic Properties | |

| HOMO-LUMO Gap | ~4-5 eV |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal lattice is essential for predicting the physical properties and stability of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions. nih.govresearchgate.net

This analysis generates a surface around the molecule, colored according to the type and closeness of intermolecular contacts. Red spots on the d_norm surface highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. iucr.org The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts and provide quantitative percentages for each type of interaction. nih.govresearchgate.net

For this compound, Hirshfeld analysis would detail the nature of its crystal packing. Given its structure, significant interactions would likely include those involving the bromine atom (Br···H, Br···O), the carbonyl oxygen (O···H), and hydrogen atoms (H···H). Studies on other bromo-substituted heterocyclic compounds show that H···H, H···Br/Br···H, and H···O/O···H interactions are often the most significant contributors to crystal packing. nih.govresearchgate.net The bromine atom can participate in halogen bonding, a directional interaction that can significantly influence the crystal architecture.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Hypothetical Data) This table presents hypothetical data based on analyses of other bromo-substituted heterocyclic compounds. nih.govresearchgate.net

| Interaction Type | Percentage Contribution (%) |

| H···H | 40 - 50 |

| H···Br / Br···H | 15 - 25 |

| H···O / O···H | 10 - 15 |

| C···H / H···C | 5 - 10 |

| C···C | < 5 |

| N···H / H···N | < 5 |

In Silico Approaches in Medicinal Chemistry

Computational techniques are indispensable in modern drug discovery for identifying and optimizing lead compounds. In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies allow for the rapid screening of compounds and provide insights into their potential biological activity.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This technique is used to estimate the binding affinity and analyze the interactions between the ligand and the active site of the biological target.

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, found in many compounds with diverse biological activities, including anticancer and antiviral properties. mdpi.comnih.gov Derivatives of pyridone have been investigated as inhibitors for various targets, including kinases and the main protease (Mpro) of SARS-CoV-2. nih.govrsc.org Molecular docking studies on this compound could explore its potential as an inhibitor for such targets. The docking simulation would place the compound into the binding pocket of a target protein and calculate a scoring function, often expressed as binding energy in kcal/mol, to rank its potential efficacy. The analysis would also reveal key interactions, such as hydrogen bonds with specific amino acid residues, that stabilize the ligand-receptor complex. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target This table illustrates the type of data generated from a molecular docking study.

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Protein Kinase (e.g., FLT3) | -7.5 | Asp698, Cys694, Leu616 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| Viral Protease (e.g., SARS-CoV-2 Mpro) | -6.8 | His41, Cys145, Glu166 | Hydrogen Bond, van der Waals |

Structure-Activity Relationship (SAR) Studies through Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate variations in chemical structure with changes in activity. researchgate.net

For this compound, computational SAR studies could guide the design of more potent analogues. nih.gov By systematically modifying the structure in silico—for example, by replacing the bromine atom with other halogens (F, Cl, I), altering the position or nature of the methyl groups, or introducing new substituents on the pyridone ring—researchers can predict the resulting effect on biological activity. researchgate.net These studies can identify key pharmacophoric features: the bromine atom might be crucial for binding affinity through halogen bonding, the carbonyl oxygen could be an essential hydrogen bond acceptor, and the methyl groups might provide necessary steric bulk or hydrophobic interactions. This information is vital for optimizing the lead compound to enhance its potency and selectivity for a specific biological target.

Table 4: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues This table illustrates how computational SAR can guide the modification of a lead compound.

| Position of Substitution | Substituent | Predicted Change in Activity | Rationale |

| Position 5 | -Cl | Decrease | Weaker halogen bond donor compared to Br. |

| -I | Increase | Stronger halogen bond donor. | |

| -H | Significant Decrease | Loss of key halogen bond interaction. | |

| Position 3 | -H | Decrease | Loss of steric/hydrophobic interaction. |

| -Ethyl | Increase/Decrease | Depends on the size of the binding pocket. | |

| Position 1 | -H | Decrease | Potential loss of planarity or key interaction. |

Applications of 5 Bromo 1,3 Dimethyl 2 Pyridone As a Chemical Building Block

Role in Organic Synthesis of Complex Molecules

5-Bromo-1,3-dimethyl-2-pyridone is a versatile chemical building block, primarily utilized in the synthesis of more complex heterocyclic compounds. Its structure, featuring a reactive bromine atom at the 5-position and a pyridone core, allows for a variety of chemical transformations. The bromine atom can be readily substituted by other functional groups through nucleophilic substitution reactions, for instance with amines or thiols. This reactivity makes it a valuable synthon in the construction of intricate molecular architectures.

One of the key applications of this compound is in cross-coupling reactions. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar 2-bromopyridines suggests its utility in forming carbon-carbon and carbon-nitrogen bonds. nih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common methods for functionalizing brominated heterocycles. researchgate.netuzh.chnih.govchemrxiv.orguzh.ch These reactions would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridone ring, leading to a diverse range of substituted derivatives.

Furthermore, the pyridone ring itself can participate in various reactions. It can undergo addition reactions with electrophiles, such as alkyl halides, and condensation reactions with carbonyl compounds to form new heterocyclic structures. The synthesis of fused 2-pyridone ring systems has been explored through methods like Curtius rearrangement followed by thermal electrocyclization, highlighting the versatility of the pyridone moiety in constructing polycyclic frameworks. elsevierpure.com The N-methyl and C3-methyl groups on this compound also influence its reactivity and the stereochemistry of the resulting products.

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural motif of this compound is of significant interest in medicinal and agrochemical research. The compound serves as a valuable precursor for the synthesis of biologically active molecules. Its derivatives have been explored for their potential in developing pharmaceuticals for various diseases, including cancer and infectious diseases.

The bromo-substituent provides a convenient handle for further molecular elaboration, enabling the synthesis of a library of compounds for biological screening. For instance, the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many pharmaceuticals, can be envisioned starting from brominated precursors. google.comgoogleapis.com While direct synthesis of commercial drugs from this compound is not explicitly documented in the provided search results, analogous brominated compounds are key intermediates in the synthesis of drugs like Gemfibrozil and Empagliflozin. google.comgoogle.com This underscores the potential of this compound as a starting material for novel therapeutic agents.

Research has indicated that derivatives of this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest. This suggests that the compound could be a valuable scaffold for the development of new chemotherapeutic agents. The pyridone core is a known pharmacophore, and its substitution pattern can be fine-tuned to optimize biological activity and selectivity.

In the agrochemical sector, heterocyclic compounds are widely used as pesticides and herbicides. The development of new agrochemicals often relies on the synthesis and screening of novel molecular structures. The versatility of this compound makes it a potential starting point for the discovery of new active ingredients for crop protection.

Scaffold for Functional Materials Development

This compound is employed as a scaffold in the design and synthesis of novel functional materials with specific electronic or optical properties. The pyridone ring, with its inherent polarity and potential for hydrogen bonding, combined with the possibility of extensive functionalization via the bromo group, makes it an attractive building block for materials science applications.

The development of organic materials with tailored properties is a rapidly growing field. The ability to precisely control the molecular structure allows for the fine-tuning of properties such as conductivity, photoluminescence, and thermal stability. The cross-coupling reactions mentioned earlier can be used to introduce chromophores, fluorophores, or electroactive moieties onto the pyridone scaffold, leading to the creation of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the pyridone unit can be incorporated into polymer backbones or as pendant groups to create functional polymers. These materials could find applications as sensors, membranes, or in drug delivery systems. The self-assembly of pyridone-containing molecules through hydrogen bonding can also be exploited to create supramolecular structures with ordered architectures and unique properties.

Application in Dyes and Pigments

Pyridone derivatives are a significant class of compounds used in the synthesis of azo dyes, particularly disperse dyes for polyester (B1180765) fabrics and acid dyes for nylon. mdpi.comsamipubco.comekb.egresearchgate.net These dyes are valued for their bright colors and good fastness properties. The general synthetic route involves the coupling of a diazotized aromatic amine with a pyridone derivative as the coupling component.

While the direct use of this compound in commercial dye synthesis is not explicitly detailed, its core structure is representative of the pyridone coupling components used. The substituents on the pyridone ring, such as the methyl groups in this case, can influence the shade and fastness properties of the resulting dye. The bromine atom could also be utilized to further modify the dye structure, for example, by introducing other functional groups to tune the color or improve solubility.

The table below summarizes the properties of some azo disperse dyes synthesized from pyridone derivatives, illustrating the range of colors and fastness properties that can be achieved.

| Dye Structure (General) | Coupling Component | Diazonium Salt Source | Color on Polyester | Light Fastness | Wash Fastness |

| Arylazo-pyridone | Substituted Pyridone | Substituted Aniline | Yellow to Red | Good to Excellent | Good to Excellent |

This table is a generalized representation based on the literature of pyridone-based dyes and does not represent specific data for dyes derived from this compound.

Design of Fluorescent Organic Compounds

The pyridone scaffold is a promising platform for the design of novel fluorescent organic compounds and probes. researchgate.net The electronic properties of the pyridone ring can be modulated through substitution to achieve desired photophysical characteristics, such as high quantum yields and large Stokes shifts.

The synthesis of fluorescent probes often involves the introduction of a fluorophore onto a recognition moiety. This compound, with its reactive bromo group, is an ideal candidate for such synthetic strategies. The bromine can be replaced with a variety of fluorescent units through cross-coupling reactions, or the pyridone itself can be part of a larger conjugated system that exhibits fluorescence.

Research on pyridine-based small-molecule fluorescent probes has demonstrated their potential as optical sensors. mdpi.com These probes can be designed to detect specific analytes or changes in the local environment, such as polarity or viscosity. The development of fluorescent probes based on the pyridone structure could lead to new tools for bioimaging, environmental monitoring, and diagnostics. nih.govnih.gov For example, probes can be designed to exhibit aggregation-induced emission (AIE), where they become highly fluorescent upon aggregation, which is a valuable property for sensing applications. nih.gov

Advanced Research in Medicinal Chemistry of 5 Bromo 1,3 Dimethyl 2 Pyridone Derivatives

Pyridone Scaffold as a Bioisostere

The pyridone ring system is a privileged scaffold in drug discovery due to its versatile chemical properties. sci-hub.senih.gov It can act as a bioisostere for several common functional groups, including amides, phenyls, and pyridines. sci-hub.senih.govrsc.org This bioisosteric replacement can lead to improved physicochemical properties of a drug candidate, such as enhanced aqueous solubility, metabolic stability, and reduced lipophilicity. sci-hub.senih.gov The ability of the pyridone moiety to serve as both a hydrogen bond donor and acceptor further contributes to its utility in mimicking the interactions of other functional groups with biological targets. sci-hub.sersc.org Specifically, 2-pyridones, such as the core of 5-Bromo-1,3-dimethyl-2-pyridone, are recognized for these favorable characteristics. rsc.org The substitution of a pyridine (B92270) ring with a pyridone can mitigate liabilities associated with the basicity of the pyridine nitrogen, such as cytochrome P450 (CYP) inhibition. sci-hub.se

Structure-Activity Relationship (SAR) Investigations of Substituted Pyridones

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For pyridone derivatives, SAR investigations have revealed key insights into how different substituents influence their biological activity. frontiersin.orgnih.gov The positions on the pyridone ring offer multiple points for derivatization, allowing for the fine-tuning of a molecule's properties. frontiersin.org

For instance, in the context of antiproliferative activity, the nature and position of substituents on the pyridine or pyridone ring have been shown to be critical. nih.gov Studies on related heterocyclic compounds have demonstrated that the introduction of specific functional groups can significantly impact their inhibitory concentrations (IC50 values). nih.gov For example, the replacement of a methoxy (B1213986) group with a hydroxyl group has been observed to dramatically decrease the IC50, indicating increased potency. nih.gov Conversely, the presence of bulky groups or certain halogens can sometimes lead to lower activity. nih.gov

In the development of kinase inhibitors, SAR studies of pyridopyrimidine derivatives, which share structural similarities with pyridones, have shown that a wide range of non-polar substituents at the 5-position can lead to potent inhibition of adenosine (B11128) kinase. nih.gov Furthermore, the introduction of amine or ether functionalities at this position can improve aqueous solubility while maintaining in vitro potency. researchgate.net These findings highlight the importance of systematic modifications to the pyridone scaffold to achieve desired biological effects.

Modulators of Biological Targets

Derivatives of this compound are being explored as modulators of a variety of biological targets implicated in numerous diseases.

Kinase Inhibitors (e.g., p38α MAPK, Bruton's Tyrosine Kinase, ZAP-70, JNKs)

The pyridone scaffold is a well-established component of many kinase inhibitors. rsc.orgfrontiersin.org Its ability to form key hydrogen bonding interactions with the kinase hinge region makes it a valuable motif in the design of these targeted therapies. frontiersin.org

p38α Mitogen-Activated Protein Kinase (MAPK): The p38α MAPK pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. ijmphs.comuni-tuebingen.de Pyridone-containing compounds have been investigated as p38α MAPK inhibitors. ijmphs.com SAR studies have shown that substituents on the pyridone ring and associated phenyl groups can significantly influence inhibitory activity. ijmphs.com

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies and autoimmune diseases. nih.gov While direct examples using the this compound scaffold are not prominent, the broader class of pyridone and pyridazinone derivatives has been extensively studied for BTK inhibition. nih.govnih.gov SAR studies in this area have focused on optimizing metabolic stability and potency, with modifications to the central aryl linker and the pyridone/pyridazinone core being crucial for improving preclinical properties. nih.gov

ZAP-70 and JNKs: While specific studies on this compound derivatives targeting ZAP-70 and JNKs are less documented, the general applicability of the pyridone scaffold in kinase inhibition suggests potential for developing inhibitors against these targets as well. The MAPK pathway, which includes JNKs, is a known target for pyridone-based inhibitors. ijmphs.com

Antiviral Agents (e.g., HIV, HBV, SARS-CoV-2)

The pyridone scaffold has been incorporated into molecules with antiviral activity.

HIV and HBV: Pyridin-2(1H)-one derivatives have been designed and optimized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. frontiersin.org SAR studies have focused on substitutions around the pyridone core to enhance inhibitory activity against HIV reverse transcriptase. frontiersin.org Additionally, 2-pyridinone derivatives have shown potential as inhibitors of hepatitis B virus (HBV) DNA replication and hepatitis B e-antigen (HBeAg) secretion. frontiersin.org

SARS-CoV-2: The replication of RNA viruses like SARS-CoV-2 is dependent on the host cell's nucleotide pools. nih.gov One strategy to inhibit viral replication is to target host enzymes involved in nucleotide synthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov While not directly involving this compound, this host-acting antiviral strategy highlights a potential application for novel pyridone derivatives.

Antimicrobial and Antibacterial Agents

Pyridone derivatives have demonstrated a broad spectrum of antimicrobial and antibacterial activities. frontiersin.orgnih.gov The mechanism of action for some brominated antimicrobial compounds involves the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth inhibition. researchgate.netnih.gov

Studies on various pyridine and pyridone derivatives have shown that substitutions with halogens, such as bromine, can contribute to their antimicrobial efficacy. nih.govmdpi.com For example, 5-bromo-5-nitro-1,3-dioxane, a related brominated heterocyclic compound, has been shown to be an effective antimicrobial agent. researchgate.netsrlchem.com The antimicrobial activity of these compounds is often evaluated against a range of Gram-positive and Gram-negative bacteria. nih.gov

Anticancer and Antiproliferative Compounds

The pyridone scaffold is a key structural element in a number of anticancer agents. frontiersin.orgnih.gov Derivatives of this compound are being investigated for their potential as antiproliferative compounds. nih.gov

SAR studies have been instrumental in identifying structural features that enhance anticancer activity. For instance, the presence and positioning of certain functional groups on the pyridine ring can significantly influence the antiproliferative effects against various cancer cell lines. nih.gov The introduction of a bromine atom, as in 5-bromo-7-azaindolin-2-one derivatives, has led to the discovery of compounds with potent antitumor activity, in some cases exceeding that of the established drug Sunitinib. nih.gov These derivatives often exert their effects by inhibiting key signaling pathways involved in cancer cell growth and proliferation. nih.gov

Anti-inflammatory and Analgesic Compounds

Derivatives of the pyridone and pyridazinone core have demonstrated significant potential as anti-inflammatory and analgesic agents. Research has shown that these compounds can exhibit efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

A study on 1,3-disubstituted-4(1H)-pyridinone derivatives revealed that they possess notable analgesic and anti-inflammatory properties. mdpi.com When evaluated using the acetic acid-induced abdominal constriction model, these compounds showed analgesic effects comparable to aspirin (B1665792). mdpi.com In the carrageenan-induced rat paw edema model, their anti-inflammatory activity was on par with indomethacin. mdpi.com

Further research into 1,2,5-trisubstituted 4(1H)-pyridinone derivatives indicated even greater potency. frontiersin.org In preclinical models, these compounds exhibited higher analgesic activity than acetylsalicylic acid and greater anti-inflammatory effects than indomethacin. frontiersin.org Another area of investigation involves pyridazinone derivatives, which have been explored as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. researchgate.netmdpi.com By inhibiting PDE4, these compounds can modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory cells. researchgate.netmdpi.com

The development of a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has led to the identification of a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov One compound from this series demonstrated a significant inhibition of ear edema in in vivo models, showcasing its potent anti-inflammatory effect. nih.gov

| Derivative Class | Therapeutic Target/Model | Key Findings | Reference |

|---|---|---|---|

| 1,3-Disubstituted-4(1H)-pyridinones | Acetic acid-induced writhing; Carrageenan-induced edema | Analgesic activity comparable to aspirin; anti-inflammatory activity comparable to indomethacin. | mdpi.com |

| 1,2,5-Trisubstituted 4(1H)-pyridinones | Acetic acid-induced writhing; Carrageenan-induced edema | Higher analgesic activity than aspirin and higher anti-inflammatory activity than indomethacin. | frontiersin.org |

| Pyridazinone Derivatives | Phosphodiesterase 4 (PDE4) | Potential as PDE4 inhibitors for anti-inflammatory therapy. | researchgate.netmdpi.com |

| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1/COX-2 | Identified a potent dual inhibitor with significant in vivo anti-inflammatory effects. | nih.gov |

Other Therapeutic Areas

The versatility of the pyridone scaffold extends to a multitude of other therapeutic areas, demonstrating its broad applicability in drug discovery. frontiersin.org

Anticoagulant: The prevention and treatment of thromboembolic diseases is a critical area of medicine. nih.gov Synthetic coumarin (B35378) derivatives, which can be hybridized with a pyridone moiety, have been investigated for their anticoagulant properties. nih.gov These compounds often work by inhibiting vitamin K-dependent clotting factors. nih.gov Research on certain coumarin-pyridone hybrids has shown them to have higher anticoagulant activity in vitro compared to warfarin (B611796), a standard oral anticoagulant. nih.gov

Cardiotonic: Pyridone derivatives have been explored for their potential as cardiotonic agents, which can increase the force of heart muscle contractions. This application is particularly relevant for the treatment of heart failure.

Antimalarial: The global fight against malaria necessitates the development of new and effective drugs. The pyridone core has been identified as a scaffold with potential antimalarial activity, though specific research on this compound derivatives in this area is still emerging.

Antidepressant: Several classes of compounds containing a pyridine or a related heterocyclic ring have been investigated for their antidepressant potential. For instance, certain 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown antidepressant-like effects in preclinical models such as the forced swim test. nih.gov The proposed mechanism for some of these compounds involves the modulation of the 5-hydroxytryptamine (5-HT) system in the brain. nih.gov

Glucokinase Activators: Glucokinase (GK) is a key enzyme in glucose metabolism and a promising target for the treatment of type 2 diabetes mellitus. sci-hub.se Researchers have developed novel glucokinase activators based on a pyridoxine (B80251) (a form of vitamin B6, which contains a pyridine ring) dipharmacophore structure. sci-hub.se Some of these compounds have demonstrated potent in vitro activation of glucokinase, comparable to that of reference agents. sci-hub.se

Endothelin Receptor Antagonists: The endothelin system plays a crucial role in blood pressure regulation, and its dysregulation is implicated in various cardiovascular diseases. Pyrimidine (B1678525) derivatives, which are structurally related to pyridones, have been successfully developed as endothelin receptor antagonists. For example, Macitentan, an orally active dual endothelin receptor antagonist, features a 5-bromo-2-pyrimidinyl moiety and is used in the treatment of pulmonary arterial hypertension. mssm.edu

| Therapeutic Area | Derivative/Target Class | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Anticoagulant | Coumarin-pyridone hybrids | Inhibition of vitamin K-dependent clotting factors; some compounds more potent than warfarin in vitro. | nih.gov |

| Antidepressant | Thieno[2,3-e]pyridine derivatives | Modulation of the 5-HT system; reduced immobility in forced swim test. | nih.gov |

| Glucokinase Activators | Pyridoxine dipharmacophore derivatives | Potent in vitro activation of glucokinase for potential type 2 diabetes treatment. | sci-hub.se |

| Endothelin Receptor Antagonists | Pyrimidine derivatives (e.g., Macitentan) | Dual antagonism of ETA and ETB receptors for treating pulmonary arterial hypertension. | mssm.edu |

Exploration of Novel Modes of Action for Drug Development

The pyridone scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov This versatility allows for the exploration of novel modes of action for drug development. Researchers are leveraging the synthetic tractability of pyridones to create large and diverse libraries of compounds for screening against new and challenging therapeutic targets. frontiersin.org

One key strategy is the use of this compound as a versatile chemical intermediate. nih.gov For example, it serves as a precursor in the synthesis of triazolopyridines, a class of compounds that has shown promise as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By developing pyridone-based kinase inhibitors, researchers are aiming to create more targeted and effective therapies.

The ability of the pyridone ring to act as a bioisostere for other chemical groups, such as phenyl or amide groups, allows medicinal chemists to fine-tune the properties of a drug candidate. researchgate.net This can lead to improved potency, selectivity, and pharmacokinetic profiles. The ongoing exploration of new reactions and synthetic methodologies for pyridone derivatives is expected to uncover even more novel modes of action and therapeutic applications. nih.gov

Strategies for Modulating Bacterial Virulence Mechanisms (e.g., Pili Assembly System)

A promising alternative to traditional antibiotics is the development of anti-virulence therapies, which aim to disarm bacteria rather than kill them. This approach is expected to exert less selective pressure for the development of drug resistance. One of the most well-studied virulence factors in Gram-negative bacteria, such as uropathogenic Escherichia coli, is the pilus, a hair-like appendage that mediates adhesion to host cells. frontiersin.orgnih.gov

The assembly of pili is a complex process that is dependent on a chaperone-usher system. mdpi.com Researchers have developed a class of 2-pyridone-based compounds, known as "pilicides," that specifically inhibit this assembly process. mdpi.com These molecules are designed to bind to the periplasmic chaperone protein, preventing it from delivering pilus subunits to the usher protein in the outer membrane. mdpi.commdpi.com By blocking this crucial step, pilicides effectively prevent the formation of functional pili, thereby reducing the ability of bacteria to colonize host tissues and cause infection.

Studies have shown that pilicides can disrupt the assembly of several types of pili, indicating a potentially broad spectrum of activity against different pathogenic bacteria. mdpi.com This strategy of targeting bacterial virulence represents a novel and exciting avenue for the development of new antibacterial agents, and pyridone derivatives are at the forefront of this research.

Fragment-Based Drug Design Incorporating Pyridone Cores

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of new drug candidates. nih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. These fragment hits then serve as starting points for the development of more potent and selective lead compounds through a process of fragment growing, linking, or merging. nih.gov

The pyridone core is an ideal scaffold for FBDD due to its desirable properties. frontiersin.orgnih.gov It has a low molecular weight, a good balance of hydrophilicity and lipophilicity, and the ability to form key hydrogen bond interactions with protein targets. researchgate.netnih.gov

A notable example of the successful application of FBDD with a pyridone core is the discovery of highly potent and selective inhibitors of Janus kinase 1 (JAK1), a key target for inflammatory diseases. Researchers started with a pyrazolopyridone fragment that showed a bias for JAK1. Through a systematic process of chemical elaboration, they were able to grow this fragment into a lead compound with excellent potency and selectivity. This example highlights the power of using the pyridone scaffold in FBDD to accelerate the discovery of novel and highly targeted therapies. The inherent versatility and favorable physicochemical properties of pyridone-based fragments make them valuable tools in the ongoing search for new medicines. frontiersin.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-1,3-dimethyl-2-pyridone, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via halogenation or nucleophilic substitution of pyridone derivatives. For example, bromination of 1,3-dimethyl-2-pyridone using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) can yield the target product. Optimization involves monitoring reaction time, temperature, and stoichiometry via TLC or HPLC .

- Validation : Confirm regioselectivity using H/C NMR to distinguish between bromination at the 5-position versus side products. Cross-reference with X-ray crystallography (e.g., SHELX refinement ) for structural confirmation.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- NMR Analysis :

- H NMR: Identify methyl groups (δ ~2.5 ppm for CH) and pyridone protons (δ ~6–8 ppm). Bromine’s deshielding effect shifts the adjacent proton resonances .

- C NMR: Confirm the carbonyl (C=O) at δ ~160–170 ppm and quaternary carbons adjacent to bromine.

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood.

- First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical consultation. Refer to GHS hazard codes (e.g., H315, H319) in safety data sheets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Data Contradiction Analysis :

- Compare experimental (X-ray) and computational (DFT) bond lengths/angles. Use SHELXL refinement to adjust thermal parameters and occupancy rates .

- Cross-validate with spectroscopic data (e.g., IR carbonyl stretches vs. crystallographic C=O distances).

Q. What strategies improve regioselective functionalization of this compound for drug discovery?

- Directing Groups : Utilize the pyridone’s carbonyl oxygen as a directing group for C–H activation. For example, Pd-catalyzed coupling at the 4-position can be achieved using boronic acids (e.g., 3-pyridineboronic acid) under Suzuki conditions .

- Steric Effects : The 1,3-dimethyl groups hinder electrophilic substitution at adjacent positions, favoring reactions at the 4- or 6-positions. Optimize catalysts (e.g., CuI for Ullman coupling) to enhance selectivity .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in aqueous vs. non-polar environments?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Solvent models (e.g., PCM for water) refine reaction pathways for hydrolysis or SNAr mechanisms.

- Molecular Dynamics (MD) : Simulate solvation shells to assess stability in polar aprotic solvents (e.g., DMF) versus aqueous buffers. Correlate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。